Ethyl 4-(2-phenylbutanoyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(2-phenylbutanoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H24N2O3 and a molecular weight of 304.38 g/mol . This compound features a piperazine ring, which is a common structural motif in many biologically active molecules and pharmaceuticals . The presence of the piperazine ring often enhances the pharmacokinetic properties of the compound, making it a valuable scaffold in drug design .
Preparation Methods
The synthesis of ethyl 4-(2-phenylbutanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl 4-(2-phenylbutanoyl) chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 4-(2-phenylbutanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Scientific Research Applications
Ethyl 4-(2-phenylbutanoyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(2-phenylbutanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and the nature of the interaction .
Comparison with Similar Compounds
Ethyl 4-(2-phenylbutanoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Ethyl 1-piperazinecarboxylate: This compound has a similar piperazine ring but lacks the phenylbutanoyl group, which may result in different pharmacokinetic and pharmacodynamic properties.
1-Ethoxycarbonylpiperazine: Another piperazine derivative with different substituents, leading to variations in its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other piperazine derivatives .
Properties
IUPAC Name |
ethyl 4-(2-phenylbutanoyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-15(14-8-6-5-7-9-14)16(20)18-10-12-19(13-11-18)17(21)22-4-2/h5-9,15H,3-4,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIASVSGGVURMHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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